![molecular formula C19H13F2N3O5 B3134890 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate CAS No. 400084-68-6](/img/structure/B3134890.png)
3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes reactions such as Pd-catalyzed C-N cross-coupling . Researchers have designed and synthesized a series of related compounds based on the activity of indoles against various cancer cell lines . Further optimization and modification of the synthetic pathway may lead to more potent analogs.
Molecular Structure Analysis
The molecular structure of 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate consists of a pyridine ring fused with a benzodioxole moiety. The difluoro substitution on the benzodioxole ring adds complexity. The carbamate group at the N-position further contributes to its overall structure .
Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Synthesis of Dialkyl Pyridinecarboxylates as Calcium Channel Antagonists This study involved the synthesis of various pyridine derivatives, including structures similar to 3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate. These compounds were tested for their calcium channel antagonist activity, indicating their potential utility in pharmacology, particularly in cardiovascular therapeutics (Dagnino et al., 1987).
Imaging and Diagnostic Applications
Synthesis of Carbon-11-labeled CK1 Inhibitors for PET Radiotracers This research involved synthesizing derivatives of compounds structurally related to this compound, labeled with carbon-11. These compounds were developed as potential PET (Positron Emission Tomography) radiotracers for imaging in Alzheimer's disease, highlighting their potential application in diagnostic imaging (Gao et al., 2018).
Mechanism of Action
While specific details about the mechanism of action are not provided in the available literature, we can infer that this compound may interact with cellular targets. Given its structural features, it could potentially affect microtubule assembly, cell cycle progression, or apoptosis pathways. Further mechanistic studies are needed to elucidate its precise mode of action .
properties
IUPAC Name |
pyridin-3-yl N-[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5/c20-19(21)28-15-6-5-12(9-16(15)29-19)11-24-8-2-4-14(17(24)25)23-18(26)27-13-3-1-7-22-10-13/h1-10H,11H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAYTRUOLDALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)NC2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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